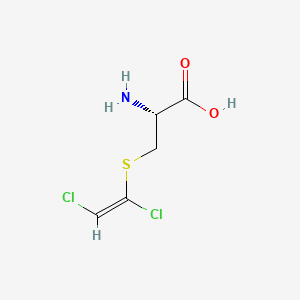
DCVC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCVC: is a chemical compound that is a derivative of L-cysteine, an amino acid This compound is characterized by the presence of a trans-1,2-dichlorovinyl group attached to the sulfur atom of L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DCVC typically involves the reaction of L-cysteine with trans-1,2-dichloroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, temperatures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: DCVC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other oxidizing reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or other nucleophilic species can react with the dichlorovinyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
DCVC has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DCVC involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
- DCVC
- trans-1,2-Dichlorovinyl phenyl sulfide
- trans-phenyl α,β-dichlorovinyl sulfide
Comparison: this compound is unique due to its specific structure, which includes the L-cysteine backbone and the trans-1,2-dichlorovinyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, trans-1,2-Dichlorovinyl phenyl sulfide and trans-phenyl α,β-dichlorovinyl sulfide have different substituents and may exhibit different reactivity and applications.
Properties
Molecular Formula |
C5H7Cl2NO2S |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1 |
InChI Key |
PJIHCWJOTSJIPQ-PEQLYWQKSA-N |
SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Synonyms |
1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


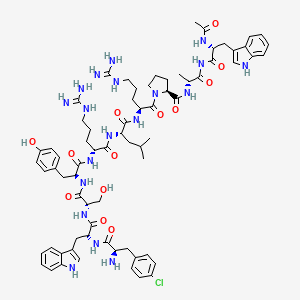
![(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1255331.png)
![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
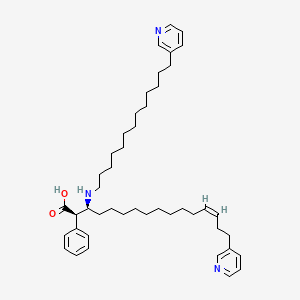
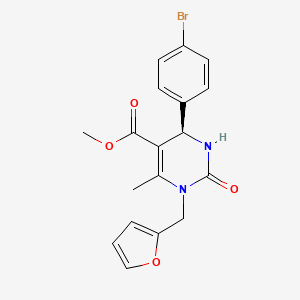
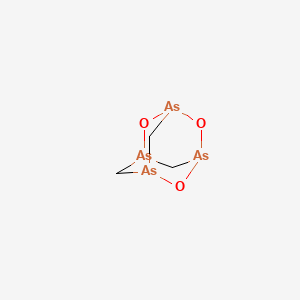

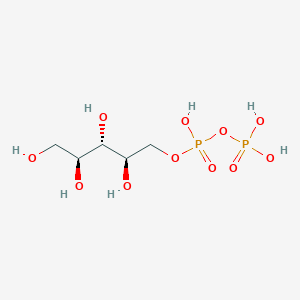
![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)
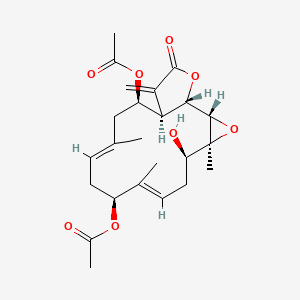

![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)
